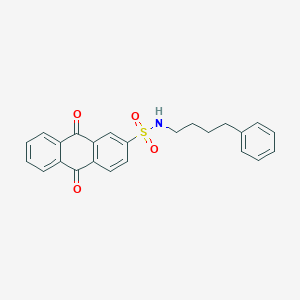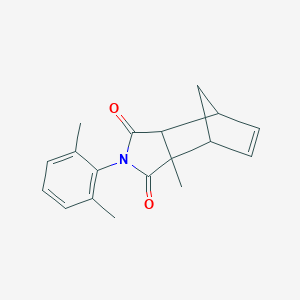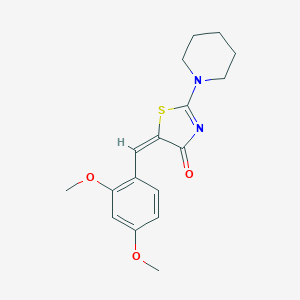![molecular formula C23H17ClF3N3O B392920 2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B392920.png)
2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline backbone, which is a heterocyclic aromatic organic compound, and is substituted with several functional groups, including an amino group, a chloro group, and a trifluoromethyl group. The presence of these groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multiple steps. One common method starts with the diazotization of p-trifluoromethylaniline, followed by a condensation reaction with ethyl 2,3-dicyanopropionate under weakly acidic conditions. The resulting intermediate undergoes cyclization and chlorination to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
科学的研究の応用
2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexah
特性
分子式 |
C23H17ClF3N3O |
|---|---|
分子量 |
443.8g/mol |
IUPAC名 |
2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H17ClF3N3O/c24-16-10-9-14(23(25,26)27)11-18(16)30-17-7-4-8-19(31)21(17)20(15(12-28)22(30)29)13-5-2-1-3-6-13/h1-3,5-6,9-11,20H,4,7-8,29H2 |
InChIキー |
HZROCXBZMPPRIW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(N2C3=C(C=CC(=C3)C(F)(F)F)Cl)N)C#N)C4=CC=CC=C4)C(=O)C1 |
正規SMILES |
C1CC2=C(C(C(=C(N2C3=C(C=CC(=C3)C(F)(F)F)Cl)N)C#N)C4=CC=CC=C4)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4Z)-4-{[4-(HEXYLOXY)PHENYL]METHYLIDENE}-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B392841.png)
![4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]phenyl acetate](/img/structure/B392844.png)
![(5E)-2-(2-chloro-5-iodophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B392847.png)
![2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE](/img/structure/B392849.png)

![Ethyl 5-(2,5-dimethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B392851.png)
![1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]indolizine-3-carbohydrazide](/img/structure/B392854.png)
![2'-(2,4-Dinitrophenyl)-2',3',4a',5',8',8a'-hexahydrospiro[cyclopropane-1,9'-[2,3]diaza[5,8]methanophthalazine]-1',4'-dione](/img/structure/B392855.png)
![methyl 5-(2-nitrophenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B392857.png)

![4-{[(4-fluorobenzyl)imino]methyl}-2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B392860.png)
![4-[4-(benzyloxy)benzylidene]-2-(2-chloro-5-iodophenyl)-1,3-thiazol-5(4H)-one](/img/structure/B392861.png)
